molecular formula C9H10BrNO2 B2798079 Methyl 2-amino-3-bromo-5-methylbenzoate CAS No. 206551-32-8

Methyl 2-amino-3-bromo-5-methylbenzoate

Cat. No. B2798079
CAS RN: 206551-32-8
M. Wt: 244.088
InChI Key: DHWLYKLRXJWJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-bromo-5-methylbenzoate” is a chemical compound with the molecular formula C9H10BrNO2 . It is used in various chemical reactions and has a molecular weight of 244.09 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-bromo-5-methylbenzoate” can be represented by the SMILES string COC(C1=CC(Br)=CC(N)=C1C)=O . This indicates that the molecule contains a methyl ester group (COC), a bromine atom (Br), and an amino group (N) attached to a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-bromo-5-methylbenzoate” is a solid at 20 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Organic Synthesis: The compound serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of Chloranthraniliprole, a widely used insecticide, demonstrating the compound's role in agricultural chemistry (Zheng Jian-hong, 2012). Another example includes the preparation of pharmacologically active benzo[b]thiophen derivatives, highlighting its importance in medicinal chemistry (N. Chapman et al., 1971).

Material Science

  • Optoelectronic Materials: The compound's derivatives have been explored for their photophysical properties, such as in the synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These materials show potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).

Pharmaceutical Intermediates

  • Drug Development: Its role as an intermediate in the synthesis of pharmaceutical compounds is significant. For example, it has been used in the synthesis of amisulpride, an antipsychotic medication, indicating its utility in developing treatments for mental health disorders (Wang Yu, 2008).

Nonlinear Optical (NLO) Materials

  • NLO Applications: Methyl 2-amino-5-bromobenzoate has been grown as single crystals for nonlinear optical applications. The analysis of its optical properties, thermal stability, and mechanical behavior underlines its potential in optoelectronics and photonics (M. Parthasarathy & R. Gopalakrishnan, 2012).

Safety and Hazards

“Methyl 2-amino-3-bromo-5-methylbenzoate” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves and eye protection .

properties

IUPAC Name

methyl 2-amino-3-bromo-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLYKLRXJWJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-bromo-5-methylbenzoate

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